molecular formula C25H29N3O B1233491 N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide

N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide

Cat. No.: B1233491
M. Wt: 387.5 g/mol
InChI Key: VBWSRXWCSKGVFF-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML217 Analog is a chemical compound known for its role in modulating specific biological pathways. It is often used in scientific research to study the effects of certain biological processes and has potential therapeutic applications. The compound is particularly noted for its ability to enhance the fully activated open state of certain ion channels, making it a valuable tool in the study of electrophysiology and related fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ML217 Analog involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes the following steps:

    Formation of the Core Structure: This involves the use of specific reagents and catalysts to form the core structure of the compound.

    Functional Group Modifications: Various functional groups are added or modified to achieve the desired chemical properties.

    Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Industrial Production Methods: Industrial production of ML217 Analog may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: ML217 Analog undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: In this reaction, one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

ML217 Analog has a wide range of scientific research applications, including:

    Chemistry: Used to study reaction mechanisms and the effects of various reagents on chemical structures.

    Biology: Employed in the study of ion channels and their role in cellular processes.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of conditions related to ion channel dysfunction.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ML217 Analog involves its interaction with specific ion channels, particularly the KCNQ1 potassium channel. The compound enhances the fully activated open state of these channels by modulating the voltage-sensing domain-pore coupling . This modulation affects the gating mechanism of the channels, making ML217 Analog a valuable tool for studying electrophysiological processes and developing new therapeutic strategies.

Comparison with Similar Compounds

  • ML277
  • Other ion channel modulators with different mechanisms of action.

ML217 Analog’s specific effects on ion channels make it a unique and valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C25H29N3O

Molecular Weight

387.5 g/mol

IUPAC Name

N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide

InChI

InChI=1S/C25H29N3O/c29-25(21-13-5-2-6-14-21)26-18-17-24-27-22-15-7-8-16-23(22)28(24)19-9-12-20-10-3-1-4-11-20/h1,3-4,7-12,15-16,21H,2,5-6,13-14,17-19H2,(H,26,29)/b12-9+

InChI Key

VBWSRXWCSKGVFF-FMIVXFBMSA-N

SMILES

C1CCC(CC1)C(=O)NCCC2=NC3=CC=CC=C3N2CC=CC4=CC=CC=C4

Isomeric SMILES

C1CCC(CC1)C(=O)NCCC2=NC3=CC=CC=C3N2C/C=C/C4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)C(=O)NCCC2=NC3=CC=CC=C3N2CC=CC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide
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N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide
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N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide
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N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide
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N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide
Reactant of Route 6
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N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide

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